1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene
Overview
Description
The compound “1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene” is similar to the requested compound . It has a molecular weight of 271.2 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Bromo-2,2-dimethylpropyl)-3-chlorobenzene” are not available, “3-Bromo-2,2-dimethyl-1-propanol” was used in the synthesis of “3-bromo-2,2-dimethylpropanal” by undergoing oxidation with pyridinium chlorochromate, mixed with silica, in dichloromethane .Molecular Structure Analysis
The molecular structure of “3-Bromo-2,2-dimethyl-1-propanol” is available . It has a molecular weight of 167.044 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2,2-dimethyl-1-propanol” are available . It has a boiling point of 184-187 °C (lit.), a density of 1.358 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.479 (lit.) .Scientific Research Applications
Synthesis and Reactivity
- Cyclopropene Formation : The reaction of bromo- and chloro-substituted cyclopropanes with methyl lithium and other alkenes at low temperatures leads to cyclopropene derivatives, demonstrating the potential for creating structurally diverse compounds through halogenated intermediates (Baird & Hussain, 1989).
- Organolithium Reagents : The generation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropene and its reactions with alkylboronates showcase the utility of halogenated compounds in synthesizing allylic alcohols, a key structural motif in many organic molecules (Smith, Elliott, & Jones, 2013).
- Palladium-Catalyzed Reactions : The efficient synthesis of 1-(4-chlorophenyl)-3,3-dimethyl-2-butanone through a palladium-catalyzed α-arylation of pinacolone with 1-bromo-4-chlorobenzene illustrates the applicability of halogenated benzene derivatives in facilitating cross-coupling reactions to produce valuable ketones (Prashad, Liu, & Repič, 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-2,2-dimethylpropyl)-3-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,8-12)7-9-4-3-5-10(13)6-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVXMIIOXLSWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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